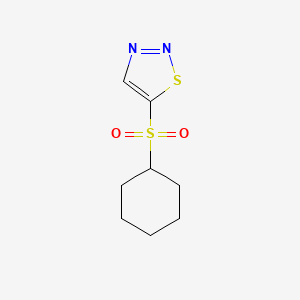
Ciclohexil 1,2,3-tiadiazol-5-il sulfona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(cyclohexanesulfonyl)-1,2,3-thiadiazole is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound is characterized by a cyclohexyl group attached to a thiadiazole ring, which is further bonded to a sulfone group.
Aplicaciones Científicas De Investigación
5-(cyclohexanesulfonyl)-1,2,3-thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
Cyclohexyl 1,2,3-thiadiazol-5-yl sulfone (CHTS) is a heterocyclic compound with a nitrogen-sulfur ring system. It is structurally similar to Thidiazuron (TDZ), a well-known inhibitor of cytokinin oxidase/dehydrogenase (CKX) . CKX is an enzyme that catalyzes the degradation of cytokinins, a class of plant hormones that regulate a wide range of essential processes in plants . Therefore, it is plausible that CHTS may also target CKX.
Mode of Action
TDZ inhibits CKX, thereby increasing the lifetime of cytokinins and their effects in plants . Given the structural similarity, CHTS might interact with CKX in a similar manner, inhibiting its activity and thus enhancing the effects of cytokinins.
Biochemical Pathways
Cytokinins influence a wide range of essential processes in plants, including cell division, shoot and root development, seed and fruit development, germination, senescence, and response to environmental stresses . By inhibiting CKX and thus increasing cytokinin activity, CHTS could potentially affect all these processes.
Result of Action
The molecular and cellular effects of CHTS’s action would likely be an increase in the processes regulated by cytokinins, given its potential role as a CKX inhibitor. This could include increased cell division, shoot and root development, and other processes influenced by cytokinins .
Métodos De Preparación
5-(cyclohexanesulfonyl)-1,2,3-thiadiazole is synthesized through the reaction of cyclohexylamine, sulfuric acid, and thiosemicarbazide. The reaction conditions typically involve heating and stirring the reactants under controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-(cyclohexanesulfonyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
5-(cyclohexanesulfonyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:
Thidiazuron: A compound with a similar thiadiazole ring structure, used as a plant growth regulator.
Cyclohexyl 1,2,3-thiadiazol-5-yl sulfoxide: A related compound with a sulfoxide group instead of a sulfone group.
The uniqueness of cyclohexyl 1,2,3-thiadiazol-5-yl sulfone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-cyclohexylsulfonylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2/c11-14(12,8-6-9-10-13-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYLUCZWKRLCAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=CN=NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
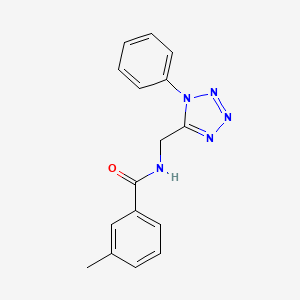
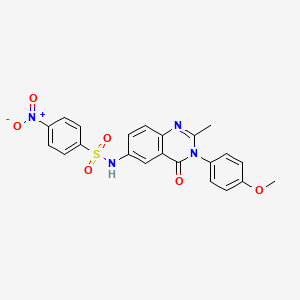
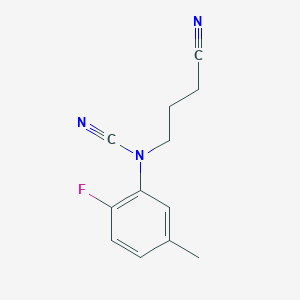
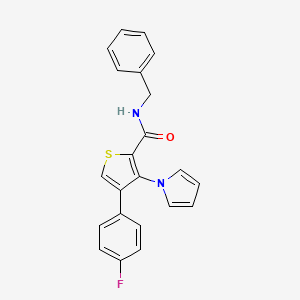
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2362041.png)
![1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2362042.png)
![N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE](/img/structure/B2362043.png)
![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2362045.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2362046.png)
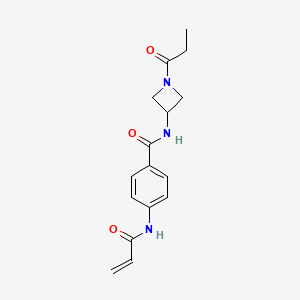
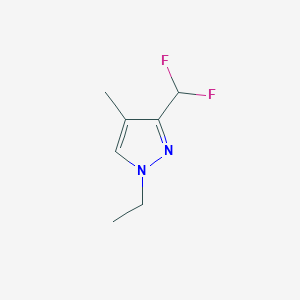
![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2362050.png)
![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)
